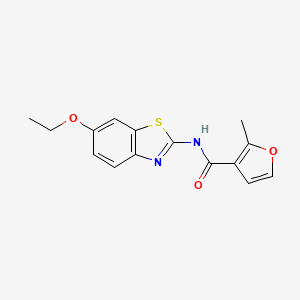
3-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a compound that has gained significant interest in recent years due to its potential applications in scientific research. This molecule belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound exerts its biological activities through the inhibition of specific enzymes or proteins. For example, it has been found to inhibit the growth of certain bacterial and fungal strains by targeting specific enzymes involved in their metabolic pathways. Additionally, it has been suggested that the compound may interact with specific receptors in the brain, leading to its potential use as a therapeutic agent for neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of various bacterial and fungal strains, as well as certain cancer cell lines. Additionally, it has been found to exhibit fluorescence properties, making it a potential probe for biological imaging. In vivo studies have shown that the compound can cross the blood-brain barrier and accumulate in specific regions of the brain, suggesting its potential use as a therapeutic agent for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities. This compound has been found to exhibit antimicrobial, antifungal, anticancer, and fluorescent properties, making it a versatile tool for scientific research. Additionally, the synthesis method for this compound has been optimized to yield high purity and high yield, making it readily available for research purposes.
However, there are also limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results. Additionally, the compound has not been extensively studied for its potential side effects, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 3-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. One direction is to further investigate its potential use as a therapeutic agent for neurological disorders. This compound has been shown to accumulate in specific regions of the brain, suggesting its potential for targeted therapy. Additionally, further studies can be conducted to elucidate the mechanism of action of this compound, which can provide insights into its potential applications in various scientific fields. Finally, the fluorescent properties of this compound can be further explored for its potential use in biological imaging.
Synthesemethoden
The synthesis of 3-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a multistep process that involves the condensation of 4-chlorobenzaldehyde and 3,4-dimethoxybenzohydrazide, followed by cyclization with phosphorus oxychloride. The final product is obtained through purification and recrystallization. This method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, antifungal, and anticancer activities. Additionally, it has been investigated for its potential use as a fluorescent probe for biological imaging. The compound has also been studied for its potential use as a therapeutic agent for neurological disorders.
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-21-14-8-5-12(10-15(14)22-2)17-19-16(20-23-17)9-11-3-6-13(18)7-4-11/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAMNHNOVZQXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)CC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5881607.png)





![N-(3-acetylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5881661.png)

![methyl [5-(2-thienyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5881689.png)

![methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5881698.png)

